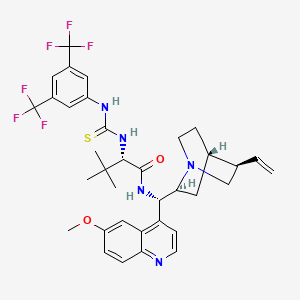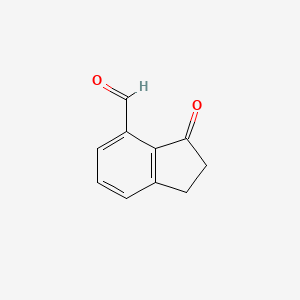
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is a synthetic organic compound characterized by the presence of a long aliphatic chain with a terminal carboxylic acid group and a nitrophenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-Nitrophenoxyalkane: The 4-nitrophenol is then reacted with a suitable alkyl halide (e.g., 1-bromoheptadecane) in the presence of a base such as potassium carbonate to form the 4-nitrophenoxyalkane.
Oxidation: The resulting 4-nitrophenoxyalkane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Reduction: 21-(4-Aminophenoxy)-21-oxohenicosanoic acid.
Substitution: Various substituted phenoxy derivatives.
Esterification: Methyl 21-(4-nitrophenoxy)-21-oxohenicosanoate.
Aplicaciones Científicas De Investigación
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The nitrophenoxy group can interact with various molecular targets, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenoxyacetic acid: Similar structure but with a shorter aliphatic chain.
4-Nitrophenoxybutanoic acid: Another analog with a different chain length.
4-Nitrophenoxydecanoic acid: A compound with a medium-length aliphatic chain.
Uniqueness
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer chain lengths are advantageous, such as in the development of surfactants and polymers with specific characteristics.
Propiedades
Fórmula molecular |
C27H43NO6 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
21-(4-nitrophenoxy)-21-oxohenicosanoic acid |
InChI |
InChI=1S/C27H43NO6/c29-26(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-27(31)34-25-22-20-24(21-23-25)28(32)33/h20-23H,1-19H2,(H,29,30) |
Clave InChI |
IEBBKXRFHKJOOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)




![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)





